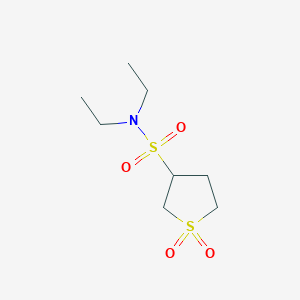
N,N-diethyltetrahydro-3-thiophenesulfonamide 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyltetrahydro-3-thiophenesulfonamide 1,1-dioxide, commonly known as DTS, is a sulfonamide derivative that has gained considerable attention in the scientific community due to its potential applications in various fields. DTS is a small molecule that has a unique chemical structure and possesses several physicochemical properties that make it an attractive candidate for research.
Wirkmechanismus
The mechanism of action of DTS is not fully understood. However, it is believed that DTS exerts its antioxidant effects by scavenging free radicals and reactive oxygen species (ROS) in biological systems. DTS has also been shown to inhibit lipid peroxidation, which is a major contributor to oxidative stress-related diseases.
Biochemical and Physiological Effects:
DTS has been shown to possess several biochemical and physiological effects. In vitro studies have demonstrated that DTS can protect cells from oxidative stress-induced damage. DTS has also been shown to possess anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
DTS has several advantages for use in lab experiments. It is a small molecule that is easy to synthesize and purify. DTS is also stable under a wide range of experimental conditions. However, one of the limitations of DTS is its poor solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on DTS. One area of research is the development of DTS-based antioxidants for the treatment of oxidative stress-related diseases. Another area of research is the investigation of the potential use of DTS as a radioprotective agent. Additionally, further studies are needed to fully understand the mechanism of action of DTS and its potential applications in other scientific fields.
Synthesemethoden
The synthesis of DTS involves the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) with diethylamine and thiourea. The reaction proceeds via a multi-step process, which includes the formation of several intermediates. The final product, DTS, is obtained after purification through a series of chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
DTS has been extensively studied for its potential application in various scientific fields. One of the most promising applications of DTS is its use as a radical scavenger in biological systems. DTS has been shown to possess potent antioxidant properties, which make it an attractive candidate for the treatment of oxidative stress-related diseases.
Eigenschaften
Produktname |
N,N-diethyltetrahydro-3-thiophenesulfonamide 1,1-dioxide |
|---|---|
Molekularformel |
C8H17NO4S2 |
Molekulargewicht |
255.4 g/mol |
IUPAC-Name |
N,N-diethyl-1,1-dioxothiolane-3-sulfonamide |
InChI |
InChI=1S/C8H17NO4S2/c1-3-9(4-2)15(12,13)8-5-6-14(10,11)7-8/h8H,3-7H2,1-2H3 |
InChI-Schlüssel |
JCVYBNNWFCKBBI-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1CCS(=O)(=O)C1 |
Kanonische SMILES |
CCN(CC)S(=O)(=O)C1CCS(=O)(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



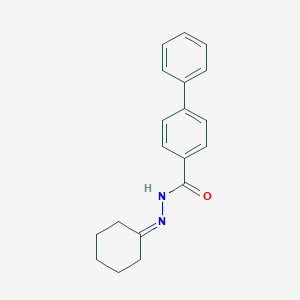
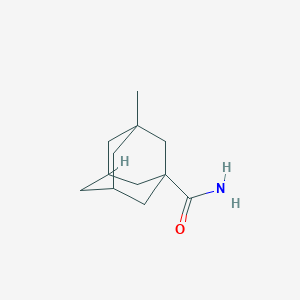
![1-(Tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)pyrrolidine](/img/structure/B241706.png)
![1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid](/img/structure/B241708.png)
![3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile](/img/structure/B241711.png)
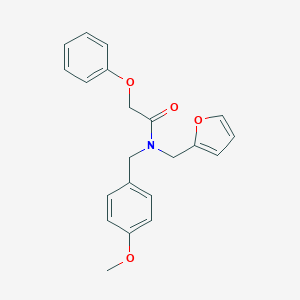
![[5,6-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl](furan-2-yl)methanone](/img/structure/B241727.png)
![N-[(2S,3R,4R,5S,6R)-2-(4-acetylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B241728.png)
![1-(3-tert-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone](/img/structure/B241732.png)
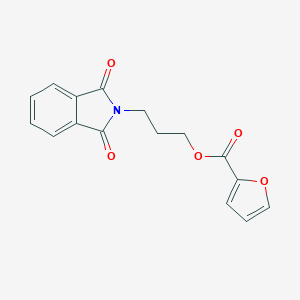
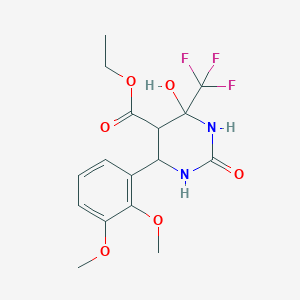
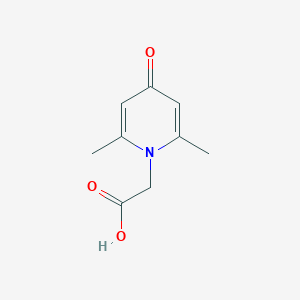
![2-(1H-benzo[d]imidazol-2-yl)-N-phenethylbenzamide](/img/structure/B241762.png)
